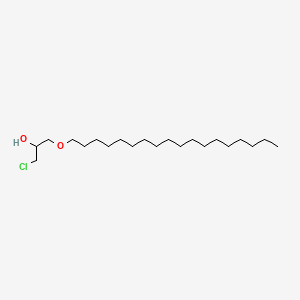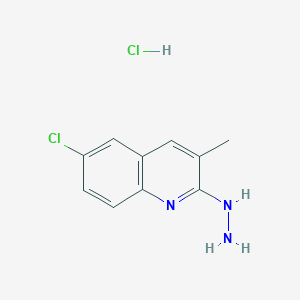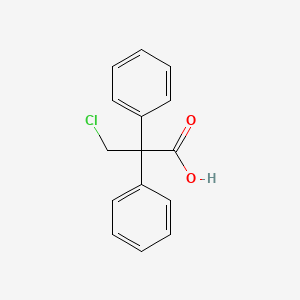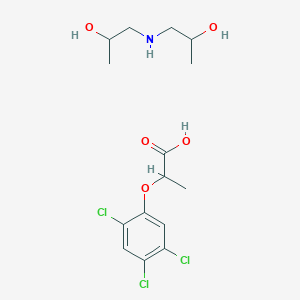
Fenoprop diisopropanolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenoprop diisopropanolamine is a chemical compound that combines the properties of fenoprop and diisopropanolamine. Diisopropanolamine, on the other hand, is a chemical compound with the molecular formula C6H15NO2, used as an emulsifier, stabilizer, and chemical intermediate . The combination of these two compounds results in a unique chemical entity with diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Fenoprop diisopropanolamine can be synthesized through the reaction of fenoprop with diisopropanolamine. The synthesis involves the reaction of fenoprop with diisopropanolamine under controlled conditions to form the desired product. The reaction typically requires a solvent, such as methanol or ethanol, and is carried out at a temperature range of 50-70°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process begins with the preparation of fenoprop and diisopropanolamine in separate reactors. These compounds are then mixed in a central reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and recrystallization to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
Fenoprop diisopropanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature range25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature range0-25°C.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); temperature range25-70°C.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
Fenoprop diisopropanolamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in chemical reactions.
Biology: Employed in studies related to plant growth regulation and herbicide activity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized as an emulsifier and stabilizer in various industrial processes.
作用機序
The mechanism of action of fenoprop diisopropanolamine involves its interaction with specific molecular targets and pathways. Fenoprop mimics the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in plants . Diisopropanolamine acts as a stabilizer and emulsifier, enhancing the compound’s overall stability and effectiveness. The combination of these two compounds results in a synergistic effect, making this compound a potent herbicide and plant growth regulator.
類似化合物との比較
Similar Compounds
Diisopropanolamine: A chemical compound used as an emulsifier, stabilizer, and chemical intermediate.
Mecoprop: Another phenoxy herbicide with similar herbicidal activity.
Dichlorprop: A phenoxy herbicide used for controlling broad-leaved weeds.
Uniqueness
This compound is unique due to its combination of fenoprop and diisopropanolamine, resulting in enhanced stability and effectiveness. The compound’s ability to mimic auxin growth hormone and act as a stabilizer makes it a versatile and potent chemical entity with diverse applications in various fields.
特性
CAS番号 |
53404-09-4 |
|---|---|
分子式 |
C15H22Cl3NO5 |
分子量 |
402.7 g/mol |
IUPAC名 |
1-(2-hydroxypropylamino)propan-2-ol;2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3.C6H15NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-5(8)3-7-4-6(2)9/h2-4H,1H3,(H,13,14);5-9H,3-4H2,1-2H3 |
InChIキー |
QMJLTFISGMCYCS-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC(C)O)O.CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



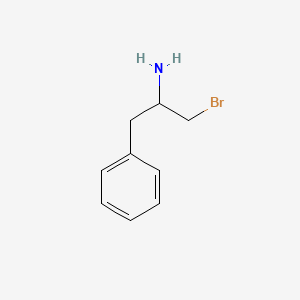
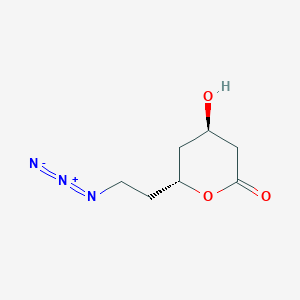

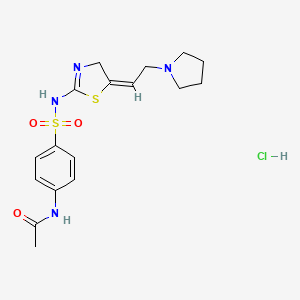
![5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2,4-dimethoxybenzoic acid](/img/structure/B13753727.png)
![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
